![molecular formula C24H23N3O2S2 B2917146 2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide CAS No. 1291838-47-5](/img/structure/B2917146.png)

2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

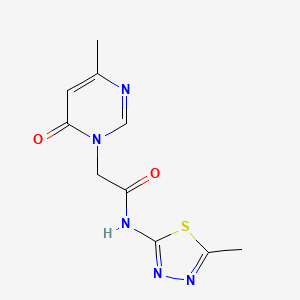

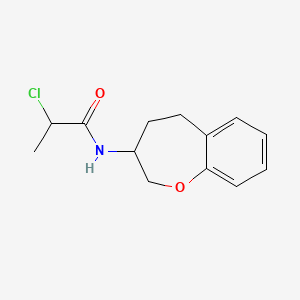

Molecular Structure Analysis

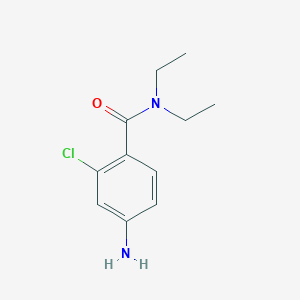

The molecular formula of this compound is C26H22F3N3O2S2 . It contains a thieno[3,2-d]pyrimidine core with a sulfanyl group and an acetamide moiety. The presence of the trifluoromethyl and methylphenyl substituents adds complexity to its structure. You can visualize the molecular structure here .

Aplicaciones Científicas De Investigación

Dual Inhibitory Activities

This compound belongs to a class of molecules that have been synthesized as potential dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), enzymes crucial for DNA synthesis and repair. The study by Gangjee et al. (2008) presents the synthesis of classical and nonclassical 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidine antifolates, highlighting their potent inhibitory activities against human TS and DHFR. The research indicates the potential of these compounds for cancer therapy due to their ability to interfere with the proliferation of cancer cells by inhibiting key enzymes in the nucleotide biosynthesis pathway (Gangjee, Qiu, Li, & Kisliuk, 2008).

Structural Analysis

The structural features and conformation of similar compounds have been investigated, providing insights into their molecular interactions and stability. Subasri et al. (2016) explored the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, revealing their folded conformation around the methylene C atom of the thioacetamide bridge. This structural analysis aids in understanding the molecular basis of the compound's interaction with biological targets (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016).

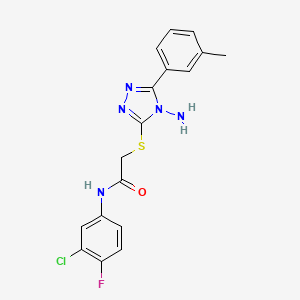

Antitumor and Antimicrobial Properties

The compound's derivatives have been evaluated for their antitumor and antimicrobial activities. Hafez and El-Gazzar (2017) synthesized new 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, testing their potency against several human cancer cell lines. Their findings suggest that these compounds exhibit significant anticancer activities, comparable to doxorubicin, a well-known chemotherapeutic agent. This highlights the therapeutic potential of these derivatives in cancer treatment (Hafez & El-Gazzar, 2017).

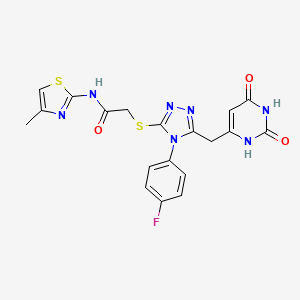

Additionally, Majithiya and Bheshdadia (2022) synthesized novel pyrimidine-triazole derivatives from a related compound, investigating their antimicrobial activity against selected bacterial and fungal strains. Their research demonstrates the antimicrobial potential of these derivatives, suggesting their applicability in combating microbial infections (Majithiya & Bheshdadia, 2022).

Propiedades

IUPAC Name |

2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2-propan-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O2S2/c1-15(2)17-9-5-6-10-18(17)25-21(28)14-31-24-26-19-12-13-30-22(19)23(29)27(24)20-11-7-4-8-16(20)3/h4-13,15H,14H2,1-3H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OICLUMTXOCFIBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC=CC=C4C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[Methyl(phenylmethoxycarbonyl)amino]-1,3-oxazole-5-carboxylic acid](/img/structure/B2917066.png)

![3-{[1-(1H-indazole-3-carbonyl)piperidin-4-yl]methyl}-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2917084.png)